Saxitoxin dihydrochloride
Overview
Description
Saxitoxin dihydrochloride is a potent neurotoxin that is naturally produced by certain species of marine dinoflagellates and cyanobacteria . It is well-known for causing paralytic shellfish poisoning, a serious illness that occurs when humans consume shellfish contaminated by toxic algal blooms . The compound was first isolated from the butter clam, Saxidomus giganteus, which is the origin of its name .
Mechanism of Action
Target of Action
The primary target of saxitoxin dihydrochloride (STX) is the voltage-dependent sodium channel , a transmembrane protein . This protein undergoes subtle conformational changes upon activation by voltage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells, thus being critical for the proper functioning of the nervous system.
Mode of Action
This compound binds to the voltage-gated sodium channels, inhibiting the influx of sodium ions into cells . This blockage suppresses the generation of action potentials, leading to a decrease in neuronal signaling . The binding of STX to these channels is reversible, which means the effect of the toxin can be alleviated once it is removed from the system .
Biochemical Pathways
This compound affects the biochemical pathway involving the generation and propagation of action potentials in neurons and muscle cells. By blocking sodium channels, STX prevents the creation of appropriate action potentials in nerves and muscle fibers . This blockage disrupts normal neuronal signaling, leading to the symptoms associated with saxitoxin poisoning.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the onset of symptoms can occur within 0.5 to 2 hours after ingestion , indicating rapid absorption and distribution
Result of Action
The primary result of this compound’s action is the induction of paralytic shellfish poisoning (PSP) in humans . This condition is characterized by muscle paralysis and cardiorespiratory failure . In severe cases, ingestion of STX can lead to respiratory arrest, cardiovascular failure, coma, and even death if untreated .
Action Environment
The action of this compound can be influenced by various environmental factors. STX is produced by certain species of marine dinoflagellates and freshwater cyanobacteria . These organisms can proliferate under optimal growth conditions to form harmful algal blooms, leading to the accumulation of saxitoxins in shellfish, fishes, and other organisms . The consumption of these contaminated organisms can lead to saxitoxin poisoning in humans . Therefore, the presence and concentration of STX in the environment can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Saxitoxin dihydrochloride plays a significant role in biochemical reactions. The primary molecular target of this compound is the voltage-dependent sodium channel, a transmembrane protein that undergoes subtle conformational changes upon activation by voltage . This interaction with sodium channels can lead to a variety of biochemical effects.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can lead to paralytic shellfish poison intoxications in humans and deaths by muscle paralysis and cardiorespiratory failure . In addition, it has been found to modulate phagocytic activity and reactive oxygen species (ROS) production in certain cell types .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with voltage-dependent sodium channels . By binding to these channels, it inhibits the influx of sodium ions into cells, leading to the suppression of cell action potentials and ultimately resulting in muscle paralysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the toxin is normally cleared rapidly from the body via the urine, so that individuals who survive for 12 – 24 hours usually recover .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that when mice were exposed to different concentrations of this compound for 21 days, no adverse effects were observed at a dose rate of up to 730 g/kg bw/day .
Metabolic Pathways
This compound is involved in several metabolic pathways. Metabolic transformations of the original mixture of saxitoxins present in the toxic dinoflagellate can take place in the shellfish (or other primary vectors) and other members of the trophic chain, including humans .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In vitro transport experiments of intestinal absorption in rat and human cell lines using this compound have provided evidence for an active transport system for saxitoxins .
Subcellular Localization
Given its interaction with voltage-dependent sodium channels, it is likely that it localizes to the cell membrane where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saxitoxin dihydrochloride involves complex organic reactions. One common method includes the cyclization of a guanidine derivative with a pyrrolo[1,2-c]purine structure . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. The process often involves the extraction of the toxin from natural sources, followed by purification using techniques such as liquid-liquid extraction and solid-phase extraction . Advanced chromatographic methods are also employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Saxitoxin dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the saxitoxin molecule, potentially affecting its toxicity.
Reduction: Reduction reactions can modify the guanidine groups, impacting the compound’s interaction with sodium channels.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include various analogues of saxitoxin, such as neosaxitoxin and gonyautoxins, which have different levels of toxicity and biological activity .
Scientific Research Applications
Saxitoxin dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Saxitoxin dihydrochloride is part of a group of structurally related neurotoxins known as saxitoxins. Similar compounds include:
Neosaxitoxin: Another potent neurotoxin with a similar mechanism of action but different structural modifications.
Gonyautoxins: A group of analogues with varying toxicities and biological activities.
Tetrodotoxin: A chemically different but functionally similar neurotoxin produced by certain species of pufferfish.
Uniqueness: What sets this compound apart is its high affinity for sodium channels and its potent neurotoxic effects at very low concentrations . This makes it a valuable tool in neurophysiological research and a significant concern in public health due to its role in paralytic shellfish poisoning .
Properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHUGQQOBPXOZ-UIPPETONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189042 | |
Record name | Saxitoxin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] | |
Record name | Saxitoxin dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7000 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies | |
Record name | Saxitoxin dihydrochloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Saxitoxin, originally isolated from toxic Alaskan butter clams (Saxidomus giganteus) is actually a family of neurotoxins and includes nesaxitin and gonyautoxin one through four. All block neural transmission at the neuromuscular junction by binding to the surface of the sodium channels and interrupting the flow of Na+ ions; apical vesicles (AV) nodal conduction may be suppressed, there may be direct suppression of respiratory cernter and progressive reduction of peripheral nerve excitability., Marine neurotoxins are natural products produced by phytoplankton and select species of invertebrates and fish. These compounds interact with voltage-gated sodium, potassium and calcium channels and modulate the flux of these ions into various cell types. This review provides a summary of marine neurotoxins, including their structures, molecular targets and pharmacologies. Saxitoxin and its derivatives, collectively referred to as paralytic shellfish toxins (PSTs), are unique among neurotoxins in that they are found in both marine and freshwater environments by organisms inhabiting two kingdoms of life. Prokaryotic cyanobacteria are responsible for PST production in freshwater systems, while eukaryotic dinoflagellates are the main producers in marine waters. Bioaccumulation by filter-feeding bivalves and fish and subsequent transfer through the food web results in the potentially fatal human illnesses, paralytic shellfish poisoning and saxitoxin pufferfish poisoning. These illnesses are a result of saxitoxin's ability to bind to the voltage-gated sodium channel, blocking the passage of nerve impulses and leading to death via respiratory paralysis. Recent advances in saxitoxin research are discussed, including the molecular biology of toxin synthesis, new protein targets, association with metal-binding motifs and methods of detection. The eco-evolutionary role(s) PSTs may serve for phytoplankton species that produce them are also discussed. | |
Record name | Saxitoxin dihydrochloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
35554-08-6 | |
Record name | Saxitoxin dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saxitoxin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35554-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAXITOXIN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKS19V6FQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Saxitoxin dihydrochloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How can Saxitoxin dihydrochloride contamination in food be detected?
A1: A fluorescence spectroscopy method has been developed to detect this compound contamination in skim milk []. This method involves reacting this compound with sodium hydroxide and hydrogen peroxide to produce a nontoxic compound, 8-amino-6-hydroxymethyl-iminopurine-3(2H)-propionic acid (AHIPA). AHIPA can be quantified using fluorescence spectroscopy with excitation and emission wavelengths of 330 nm and 425 nm, respectively. This method offers a sensitive way to detect this compound contamination in skim milk, with a detection limit significantly lower than the lethal dosage.
Q2: Why is a proficiency test specimen for Paralytic Shellfish Poisoning important, and what matrix has shown promise in its development?
A2: The accurate measurement of Paralytic Shellfish Poisoning toxins, like Saxitoxin, is crucial for public health and economic reasons []. Proficiency test specimens are essential for evaluating laboratory precision in bioassays for these toxins. A promising development in this area involves the use of hydrated potato flakes combined with this compound []. This matrix offers advantages in terms of cost-effectiveness and convenience compared to traditional shellfish matrices while demonstrating comparable recovery percentages and variances in testing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.